(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antifungal Activity
One study by Khodairy et al. (2016) discusses the synthesis of novel triazepines, pyrimidines, and azoles using a building block approach that involves compound derivatives similar to the one . The study details the chemical reactions involved in creating these compounds and evaluates their antifungal activities, indicating a promising avenue for developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Crystal Structure and COX-2 Inhibition
Another research by Al-Hourani et al. (2016) focuses on the synthesis and crystal structure of a related compound, exploring its potential as a cyclooxygenase-2 (COX-2) inhibitor. This study provides insights into the molecular docking and bioassay studies, suggesting the compound's relevance in medical research, especially in developing new anti-inflammatory drugs (Al-Hourani et al., 2016).
Antimicrobial Activity and Docking Study
Ghorab et al. (2017) synthesized a series of compounds incorporating the biologically active sulfonamide moiety and evaluated their antimicrobial activity against various bacteria and fungi. The study also includes a docking study, demonstrating the compounds' potential in combating microbial infections (Ghorab, Soliman, Alsaid, & Askar, 2017).
Application in Nonlinear Optics
Okada et al. (2003) investigated ethyl-substituted stilbazolium derivatives, including compounds with structural similarities to the one , for their applications in second-order nonlinear optics. This research highlights the potential of such compounds in developing materials for optical technologies (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, & Nakanishi, 2003).
Anticancer Property
Zhang and Hu (2010) synthesized a novel compound with structural similarities and analyzed its anticancer properties. The study presents the unexpected synthesis route and characterizes the compound's structure and potential anticancer activity, showcasing the therapeutic applications of such compounds (Zhang & Hu, 2010).
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-23(2)21(19-16-24(3)20-12-8-7-11-18(19)20)15-22-27(25,26)14-13-17-9-5-4-6-10-17/h4-14,16,21-22H,15H2,1-3H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHYEMZDIUOMH-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C=CC3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.